molecular formula C20H18ClN3O3S2 B3598795 4-chloro-2-[({2-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}imino)methyl]phenol

4-chloro-2-[({2-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}imino)methyl]phenol

Cat. No.: B3598795
M. Wt: 448.0 g/mol
InChI Key: XFUCCSNQHFCIPK-UHFFFAOYSA-N
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Description

This compound features a phenol core substituted at position 4 with a chlorine atom and at position 2 with a benzothiazole-imine moiety. The benzothiazole ring is further functionalized with a thioether-linked morpholin-4-yl-2-oxoethyl group.

Properties

IUPAC Name

2-[[6-[(5-chloro-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S2/c21-14-1-4-17(25)13(9-14)11-22-15-2-3-16-18(10-15)29-20(23-16)28-12-19(26)24-5-7-27-8-6-24/h1-4,9-11,25H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUCCSNQHFCIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-chloro-2-[({2-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}imino)methyl]phenol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H16ClN3O2S\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_3\text{O}_2\text{S}

It features a benzothiazole moiety linked to a morpholine group via a thioether bond. The presence of chlorine and phenolic groups contributes to its reactivity and potential biological effects.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including compounds similar to the one , exhibit significant antimicrobial properties. For example, benzothiazole derivatives have been shown to possess activity against various bacterial strains, including resistant strains such as Staphylococcus aureus (MRSA) . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Benzothiazole derivatives are also recognized for their anticancer properties. Studies have demonstrated that certain compounds within this class can inhibit tumor cell proliferation in various cancer cell lines. For instance, specific benzothiazole derivatives have shown effectiveness in inhibiting the growth of breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cells . The anticancer activity is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cell survival.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. Compounds with similar structures have been studied for their ability to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and cancer progression. Inhibitors targeting COX pathways could provide therapeutic benefits in inflammatory diseases and cancer .

Antioxidant Activity

Benzothiazole derivatives are also noted for their antioxidant properties, which help mitigate oxidative stress in cells. This activity can protect against cellular damage and contribute to overall health benefits . The antioxidant effect is particularly relevant in the context of neurodegenerative diseases where oxidative stress is a contributing factor.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzothiazole derivatives against MRSA. The results indicated that specific compounds not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for treating chronic infections .

Study 2: Anticancer Activity

In another investigation, the anticancer properties of a series of benzothiazole derivatives were assessed on human cancer cell lines. Compounds showed varying degrees of cytotoxicity, with some exhibiting IC50 values in the low micromolar range against breast and liver cancer cells .

Study 3: Enzyme Interaction

Research into enzyme inhibition revealed that certain benzothiazole derivatives could effectively inhibit COX enzymes, suggesting their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with the target molecule, differing in heterocyclic cores, substituents, or linker groups:

Compound Name/Structure Key Features Biological Activity/Applications References
Target Compound Phenol + benzothiazole-imine + morpholin-4-yl-2-oxoethyl thioether Antimicrobial (inferred from analogs)
2-(Benzothiazol-2-yl)-4-methylphenol (CAS 21703-55-9) Phenol + benzothiazole; lacks imine and morpholine groups Not explicitly stated
2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol Phenol + imine-linked aryl group; ethoxy substituent Ligand for metal complexes
4-Chloro-2-[1-[(4-chlorophenyl)imino]ethyl]-6-nitrophenol (CAS 112932-75-9) Chlorophenol + nitro + iminoethyl-aryl group Potential antimicrobial/antioxidant
5-(Substituted quinoline)-1,3,4-oxadiazole-2-thiol derivatives Quinoline-oxadiazole hybrids; sulfur-containing linkers Antitubercular and antimicrobial
4-Chloro-2-fluoro-4'-thiomorpholinomethyl benzophenone (CAS 898783-08-9) Benzophenone + thiomorpholine (sulfur analog of morpholine) Unknown; likely pharmaceutical intermediate
Key Observations:
  • Heterocyclic Core: The target compound’s benzothiazole-imine system contrasts with quinoline-oxadiazole hybrids and simple benzothiazole-phenol derivatives . Benzothiazoles are known for electron-deficient aromatic systems, enhancing interactions with biological targets.
  • Morpholine vs. Thiomorpholine : The morpholine ring in the target compound may improve water solubility compared to sulfur-containing thiomorpholine derivatives (e.g., CAS 898783-08-9) .
  • Substituent Effects: The 4-chloro group on the phenol ring is conserved in analogs like CAS 112932-75-9 , suggesting a role in stabilizing molecular conformation or enhancing lipophilicity.

Computational and Experimental Data

Property Target Compound 2-(Benzothiazol-2-yl)-4-methylphenol Quinoline-Oxadiazole Hybrids
Molecular Weight ~475 g/mol (estimated) 241.31 g/mol 350–400 g/mol
Hydrogen Bond Acceptors 6 (morpholine O, benzothiazole N, imine N) 2 (benzothiazole N, phenol O) 4–5 (quinoline N, oxadiazole O/N)
LogP (Predicted) ~3.5 (moderate lipophilicity) 3.8 2.5–3.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2-[({2-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}imino)methyl]phenol
Reactant of Route 2
Reactant of Route 2
4-chloro-2-[({2-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}imino)methyl]phenol

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